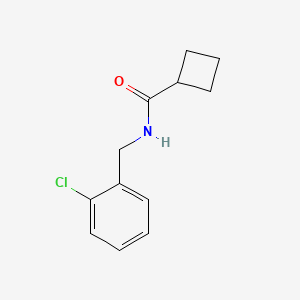

![molecular formula C26H38N2O2 B4626220 N'-[1-(1-金刚烷基)丙叉基]-2-羟基-3,5-二异丙基苯甲酰肼](/img/structure/B4626220.png)

N'-[1-(1-金刚烷基)丙叉基]-2-羟基-3,5-二异丙基苯甲酰肼

描述

Adamantane derivatives, including N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide, are of significant interest due to their structural uniqueness and potential for various chemical modifications. These compounds have been explored for their antimicrobial and anti-inflammatory activities, showcasing the versatility of adamantane as a core structure for developing new chemical entities (El-Emam et al., 2007; El-Emam et al., 2012).

Synthesis Analysis

The synthesis of adamantane-based hydrazides typically involves the reaction of adamantane-1-carbohydrazide with various aldehydes to yield N'-heteroarylidene-1-adamantylcarbohydrazides. These processes are characterized by good yields and involve straightforward reaction conditions (El-Emam et al., 2012).

Molecular Structure Analysis

Structural characterization of adamantane derivatives often includes spectroscopic methods (NMR, IR, UV-Vis) and single crystal X-ray diffraction, revealing detailed insights into their molecular geometries. Density functional theory (DFT) calculations complement these analyses, offering predictions on electronic distributions and stability (Al-Wahaibi et al., 2020).

Chemical Reactions and Properties

Adamantane-based hydrazides undergo various chemical reactions, including cyclization to form oxadiazoles and thiadiazoles, showcasing their reactivity and potential for generating a wide array of derivatives with different chemical functionalities (Kadi et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can be influenced by the specific substituents on the adamantane core. Single crystal X-ray diffraction provides valuable data on their crystalline structures, which are critical for understanding their physicochemical behaviors (Al-Wahaibi et al., 2020).

Chemical Properties Analysis

The chemical stability and reactivity of adamantane-based hydrazides are significantly impacted by the nature of their substituents. Studies have shown that these compounds can exhibit potent antimicrobial activities, highlighting their chemical properties' biological relevance (El-Emam et al., 2007).

科学研究应用

抗菌和抗炎活性

研究表明,N'-[1-(1-金刚烷基)丙叉基]-2-羟基-3,5-二异丙基苯甲酰肼中的一种成分金刚烷基的衍生物显示出显着的抗菌和抗炎特性。Kadi 等人 (2007) 的一项研究合成了各种衍生物,显示出对革兰氏阳性菌和致病真菌的显着活性,以及在体内显着的抗炎作用 (Kadi 等人,2007)。此外,Al-Emam 等人 (2012) 报告说,某些衍生物表现出有效的广谱抗菌活性,特别是对革兰氏阳性菌 (Al-Emam 等人,2012)。

降血糖活性

金刚烷基的衍生物在降血糖活性方面也显示出潜力。Al-Abdullah 等人 (2015) 研究了各种 N-(1-金刚烷基)碳硫酰胺衍生物在糖尿病大鼠中的降血糖作用,一些化合物显示出显着降低的血清葡萄糖水平 (Al-Abdullah 等人,2015)。

癌细胞生长抑制和血管生成

Dawson 等人 (2007) 的研究探索了金刚烷基取代化合物,发现它们通过诱导细胞凋亡和与核受体结合来抑制癌细胞生长和血管生成 (Dawson 等人,2007)。

抗菌和抗真菌特性

Pham 等人 (2019) 合成了带有金刚烷羰基部分的酰肼-腙,对革兰氏阳性菌和真菌白色念珠菌表现出潜在的抗菌活性 (Pham 等人,2019)。

药物递送应用

Huang 等人 (2018) 证明了金刚烷基在药物递送中的潜力,特别是在用超支化聚合物改性的纳米金刚石用于生物医学应用中 (Huang 等人,2018)。

属性

IUPAC Name |

N-[(E)-1-(1-adamantyl)propylideneamino]-2-hydroxy-3,5-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O2/c1-6-23(26-12-17-7-18(13-26)9-19(8-17)14-26)27-28-25(30)22-11-20(15(2)3)10-21(16(4)5)24(22)29/h10-11,15-19,29H,6-9,12-14H2,1-5H3,(H,28,30)/b27-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMKXQVLRITHQX-SLEBQGDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)C1=CC(=CC(=C1O)C(C)C)C(C)C)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\NC(=O)C1=CC(=CC(=C1O)C(C)C)C(C)C)/C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-3,5-di(propan-2-yl)-N'-[(1E)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propylidene]benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)